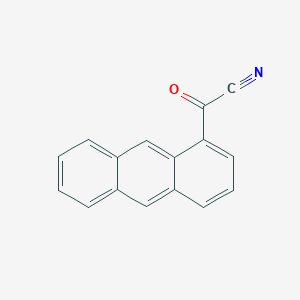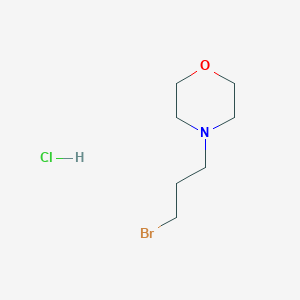
4-(3-Bromopropyl)morpholine hydrochloride
Overview
Description
“4-(3-Bromopropyl)morpholine hydrochloride” is a chemical compound with the molecular formula C7H15BrClNO . It has a molecular weight of 244.56 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromopropyl)morpholine hydrochloride” consists of a morpholine ring attached to a 3-bromopropyl group . The InChI code for this compound is 1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 .Scientific Research Applications
Synthesis of Morpholine Derivatives
Morpholine derivatives are synthesized for various applications, including their potential use in medicinal chemistry. For example, the synthesis of "3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride" involves cyclization reactions and is characterized by high yield and easy operation, indicating the utility of morpholine derivatives in chemical synthesis (Tan Bin, 2011).
Complexation with Metal Ions
Morpholine derivatives have also been studied for their ability to complex with metal ions, as seen in the synthesis of tellurated derivatives of morpholine, which are used to form complexes with palladium(II) and mercury(II). These complexes have potential applications in catalysis and materials science (A. Singh et al., 2000).
Antidepressive Activity
Some morpholine derivatives are synthesized and tested for their antidepressant activities, suggesting potential applications in pharmaceuticals. For example, "3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride" showed promising results in preliminary tests for antidepressant activity (Tao Yuan, 2012).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Bromopropyl)morpholine hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets.
Safety and Hazards
properties
IUPAC Name |
4-(3-bromopropyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAGPCROCJNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



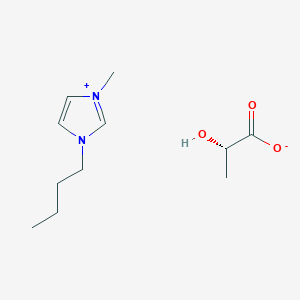

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
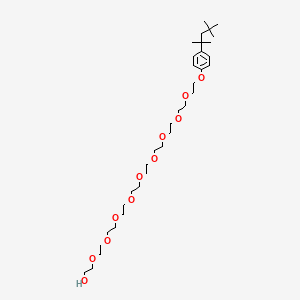

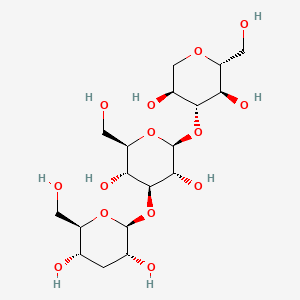


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
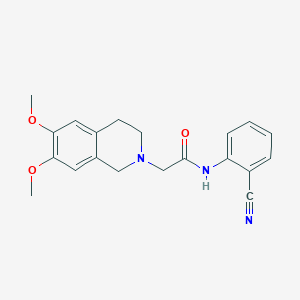

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
